molecular formula C23H25ClN2O5 B2555249 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636990-93-7

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2555249
CAS No.: 636990-93-7
M. Wt: 444.91
InChI Key: XTFCHKIMCWELSE-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H25ClN2O5 and its molecular weight is 444.91. The purity is usually 95%.
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Biological Activity

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one , with the CAS number 636991-97-4 , is a member of a class of pyrrole derivatives that have shown significant biological activity, particularly in cancer treatment. This article synthesizes current research findings regarding its biological activities, mechanisms, and potential therapeutic applications.

  • Molecular Formula : C24H27ClN2O4
  • Molecular Weight : 442.9352 g/mol
  • SMILES Notation : COc1ccc(cc1Cl)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)C)CCCN(C)C

Recent studies indicate that this compound exhibits its biological effects primarily through the inhibition of specific protein interactions involved in cell cycle regulation and apoptosis. Notably, it has been observed to interact with the Murine Double Minute 2 (MDM2) protein, which is a negative regulator of the tumor suppressor p53 . The inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.

Anticancer Properties

  • In Vitro Studies :
    • The compound has shown potent antiproliferative activity across various cancer cell lines, with reported IC50 values ranging from 0.15 to 0.24 μM in specific assays .
    • It effectively induces apoptosis in cancer cells by activating p53 pathways and inhibiting tubulin polymerization, similar to established antitubulin agents .
  • In Vivo Studies :
    • In animal models, administration of the compound at doses around 100 mg/kg resulted in significant tumor growth inhibition in xenograft models .
    • The treatment led to a marked regression in tumor size and improved survival rates compared to control groups.

Pharmacodynamics

The pharmacodynamic profile reveals that the compound not only inhibits tumor growth but also enhances the expression of proteins involved in cell cycle regulation, such as p21 and p53, thereby reinforcing its anticancer efficacy .

Case Studies and Research Findings

Study ReferenceModelDoseResult
SJSA-1 xenograft100 mg/kgSignificant tumor growth inhibition
PC-3 prostate cancer model15 mg/kgComparable efficacy to FDA-approved drugs
Various cancer cell linesVariesIC50 values between 0.15 - 0.24 μM

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O5/c1-25(2)11-12-26-20(14-5-8-16(30-3)9-6-14)19(22(28)23(26)29)21(27)15-7-10-18(31-4)17(24)13-15/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDUPSPDPQBLPQ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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